molecular formula C15H17N3O B2700131 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 54069-37-3

2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B2700131
CAS No.: 54069-37-3
M. Wt: 255.321
InChI Key: SOWUPLLVQVMFKJ-UHFFFAOYSA-N
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Description

2-(Benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 54069-37-3) is a high-purity quinazolinone derivative of significant interest in medicinal chemistry and drug discovery. This compound features a tetrahydroquinazolin-4-one core, a privileged scaffold renowned for its diverse biological activities and presence in numerous physiologically significant molecules . The benzylamino substituent at the 2-position provides a key site for structural modification and interaction with biological targets. With a molecular formula of C15H17N3O and a molecular weight of 255.32 g/mol , this compound is supplied with a guaranteed purity of ≥95% . Quinazolinone derivatives like this one are reported to exhibit a broad spectrum of pharmacological properties, including potential anticancer, antimicrobial, antifungal, anti-inflammatory, and antitubercular activities, making them valuable templates for developing new therapeutic agents . Recent in silico studies suggest that certain tetrahydroquinazoline derivatives demonstrate high binding affinity to essential mycobacterial enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and the FAD-containing oxidoreductase DprE1, indicating promise as candidates for developing novel antitubercular agents . Additionally, research has highlighted the potential of this chemical class as inhibitors of β-glucosidase, suggesting a scaffold worthy of investigation for metabolic diseases like diabetes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions; consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information prior to use .

Properties

IUPAC Name

2-(benzylamino)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-14-12-8-4-5-9-13(12)17-15(18-14)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWUPLLVQVMFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves the reaction of 2-aminobenzylamine with benzylamine under specific conditions. One common method involves the use of molecular iodine as a catalyst, which facilitates the reaction under transition-metal-free, additive-free, and solvent-free conditions. The use of oxygen as a green oxidant makes this method economical and environmentally friendly .

Industrial Production Methods

Industrial production of this compound can be achieved through the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The scalability of the synthesis method ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH

    Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4

    Substitution: NaOCH3, LiAlH4, RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions can produce various reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

1.1 Neuroprotective Effects

Research indicates that derivatives of tetrahydroquinazolinone compounds exhibit neuroprotective properties. These compounds have been studied for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, compounds similar to 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients .

1.2 Antidepressant Activity

The compound's structure suggests it may serve as a multi-target-directed ligand (MTDL) for treating depression associated with neurodegenerative disorders. In vitro studies have demonstrated that related compounds can significantly reduce immobility time in forced swim tests, indicating potential antidepressant effects .

1.3 Enzyme Inhibition

The inhibition of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes is crucial for developing new treatments for depression and cognitive disorders. Compounds derived from the tetrahydroquinazolinone framework have been tested for their inhibitory potency against these enzymes. Some derivatives showed significant activity, suggesting that 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one could be a candidate for further development in this area .

Synthesis and Characterization

The synthesis of 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves several steps that typically include the condensation of appropriate precursors followed by cyclization reactions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Several case studies have explored the biological activities of tetrahydroquinazolinone derivatives:

  • Study on AChE Inhibition : A study highlighted the synthesis of various benzothiazole–isoquinoline derivatives with significant AChE inhibitory activity. Among these compounds, some demonstrated IC50 values comparable to established drugs used in treating Alzheimer's disease .
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of compounds structurally related to 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. The results indicated that these compounds could mitigate oxidative stress in neuronal cells, providing a basis for their use in treating neurodegenerative conditions .

Comparative Data Table

The following table summarizes key pharmacological activities and synthesis methods related to 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one:

Application Activity Reference
Neuroprotective EffectsInhibition of AChE ,
Antidepressant ActivityReduced immobility in FST
Enzyme InhibitionSignificant MAO and ChE inhibition ,
SynthesisMulti-step condensation and cyclization ,

Mechanism of Action

The mechanism of action of 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit thymidylate synthase, thereby interfering with DNA biosynthesis and exhibiting antitumor activity . The compound’s structure allows it to bind to the active site of the enzyme, preventing the formation of DNA and leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (Substituent) Molecular Weight (g/mol) Key Functional Groups CAS Number Key Physicochemical Data
2-(Benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one 255.32 Benzylamino, tetrahydro ring 54069-37-3 PSA: 67.48; LogP: ~2.1 (estimated)
2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one 198.65 Chloromethyl 145475-35-0 Molecular formula: C₉H₁₁ClN₂O
2-(o-Fluorophenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one 244.30 o-Fluorophenyl Not reported Melting point: 170°C
2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Not reported Methylthio 34170-21-3 Used as a research chemical
2-(Piperidin-4-yl + chlorophenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one 428.95 Chlorophenyl, piperidinyl Not reported Crystal structure resolved (PDB: 9DQH)

Pharmacological Activities

  • Analgesic Activity: The benzylamino derivative demonstrated superior analgesic efficacy compared to paracetamol in rodent models, likely due to enhanced receptor binding from the benzyl group’s lipophilicity . In contrast, the methylthio analog (CAS: 34170-21-3) is primarily a research tool without reported analgesic data .

Biological Activity

2-(Benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H17N3O
  • Molecular Weight : 255.32 g/mol
  • CAS Number : 338401-53-9

Antioxidant Activity

Research indicates that derivatives of 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one exhibit significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals effectively, contributing to their potential in treating oxidative stress-related conditions .

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported its efficacy against specific bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-melanogenic Properties

Recent studies have explored the anti-melanogenic effects of related compounds. For example, derivatives have been shown to inhibit tyrosinase activity in B16F10 melanoma cells more effectively than standard treatments like kojic acid. This inhibition is attributed to the compounds' ability to interfere with melanin synthesis pathways .

The biological activity of 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and its derivatives is primarily mediated through:

  • Tyrosinase Inhibition : Compounds have been identified as competitive inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.
  • Antioxidant Mechanisms : The reduction of reactive oxygen species (ROS) through direct scavenging or modulation of antioxidant enzyme activities.

Case Studies and Research Findings

StudyFindings
Identified antioxidant properties through DPPH radical scavenging assays.
Demonstrated competitive inhibition of tyrosinase in B16F10 cells with IC50 values lower than kojic acid.
Reported antimicrobial activity against Staphylococcus aureus and Candida albicans with significant inhibition zones in agar diffusion tests.

Q & A

Q. What are the established synthetic routes for 2-(benzylamino)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization of a benzylamine-substituted precursor with a tetrahydroquinazolinone core. Key steps include:

  • Cyclization : Reacting 2-aminobenzylamine derivatives with carbonyl-containing reagents (e.g., aldehydes or ketones) in polar aprotic solvents like DMF or ethanol under reflux .
  • Catalysts : Pd/C or morpholine in acetic acid for selective functionalization .
  • Purification : Column chromatography (SiO₂, DCM/MeOH) or recrystallization to achieve >90% purity .
    Optimization strategies : Adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature (80–180°C), and stoichiometry of reagents to minimize side products. Yields vary from 56% to 93%, depending on substituent steric effects .

Q. Which spectroscopic and analytical methods are most reliable for structural characterization of this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm hydrogen environments and carbon frameworks. Key signals include aromatic protons (δ 7.02–7.62 ppm) and tetrahydroquinazolinone carbonyl (δ ~167 ppm) .
  • IR : Stretching vibrations for NH (3379 cm1^{-1}) and C=O (1674 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+) validate molecular weight (e.g., m/z 256 for C15_{15}H16_{16}N2_2O2_2) .
  • Elemental analysis : Confirms C, H, N composition (e.g., C 69.09%, H 5.21%, N 11.61%) .

Q. What preliminary pharmacological screening assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition : Test against kinases or proteases using fluorometric assays (e.g., ADP-Glo™ kinase assays) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Receptor binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data across studies?

  • Yield variability : Compare reaction parameters (e.g., reports 93% yield with Pd/C in DMF vs. 56% with SiO2_2 chromatography in DCM/MeOH ). Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hrs).
  • Bioactivity discrepancies : Validate assay conditions (e.g., pH, temperature) and cell line specificity. For example, substituents like chlorophenyl groups enhance anticancer activity but reduce solubility, affecting IC50_{50} reproducibility .

Q. What structure-activity relationship (SAR) strategies can improve target selectivity?

Substituent Effect on Activity Example
Benzylamino group Enhances receptor binding affinity2-(Benzylamino) derivatives show 10× higher kinase inhibition vs. methyl analogs
Chlorophenyl Increases cytotoxicity (IC50_{50} ~5 µM)9-(4-Chlorophenyl)-triazoloquinazolinone
Furyl/pyridyl Modulates solubility and bioavailability6-(2-Furyl) derivatives exhibit improved logP values

Q. Methodology :

  • Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance electrophilic interactions.
  • Use molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., EGFR kinase) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

  • QSAR models : Correlate descriptors (e.g., logP, polar surface area) with bioavailability. For example, PSA <70 Ų improves blood-brain barrier penetration .
  • MD simulations : Analyze stability of ligand-protein complexes (GROMACS) to prioritize analogs with longer residence times .
  • ADMET prediction : Use SwissADME to optimize metabolic stability (CYP450 inhibition profiles) and reduce hepatotoxicity .

Q. What in vivo models are suitable for validating neuroprotective or anti-inflammatory effects?

  • Neuroprotection : Murine models of Parkinson’s (MPTP-induced) with dopamine neuron viability assays (TH+^+ cell counts) .
  • Anti-inflammatory : LPS-induced septic shock models; measure TNF-α/IL-6 levels via ELISA .
  • Dosing : Oral administration (10–50 mg/kg) with pharmacokinetic profiling (plasma half-life, Cmax_{max}) .

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